6-Oxo-6-phenylhexanenitrile
Overview
Description
6-Oxo-6-phenylhexanenitrile is an organic compound with the molecular formula C12H13NO. It is characterized by the presence of a phenyl group attached to a hexanenitrile chain with a ketone functional group at the sixth position. This compound is used in various chemical synthesis processes and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxo-6-phenylhexanenitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with a suitable aldehyde under basic conditions, followed by oxidation to introduce the ketone functional group. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Phenylhexanoic acid.
Reduction: 6-Hydroxy-6-phenylhexanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-6-phenylhexanenitrile is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Oxo-6-phenylhexanenitrile involves its functional groups. The ketone group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or substitution. These reactions are facilitated by the molecular structure, which allows for interactions with various reagents and catalysts.
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexanenitrile: Lacks the ketone functional group, making it less reactive in certain reactions.
6-Oxohexanenitrile: Lacks the phenyl group, affecting its chemical properties and applications.
Uniqueness
6-Oxo-6-phenylhexanenitrile is unique due to the presence of both a phenyl group and a ketone functional group, which confer specific reactivity and versatility in chemical synthesis. This combination allows it to participate in a wider range of reactions compared to similar compounds.
Properties
IUPAC Name |
6-oxo-6-phenylhexanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUPJRIDMQLMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447628 | |
Record name | 6-OXO-6-PHENYLHEXANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28353-03-9 | |
Record name | ε-Oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28353-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-OXO-6-PHENYLHEXANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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